
H-Ala-D-Gln-OH
概要
説明
H-Ala-D-Gln-OH, also known as N-(2-Amino-2-carboxyethyl)-L-alanyl-D-glutamine, is a dipeptide composed of alanine and glutamine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a stable substitute for glutamine in cell culture media and has been used in parenteral nutrition.
作用機序
Target of Action
Ala-d-Gln, also known as (2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid or H-Ala-D-Gln-OH, is a dipeptide that primarily targets intestinal epithelial cells and muscle cells . These cells utilize Ala-d-Gln as a stable source of glutamine, an essential amino acid for cell proliferation and survival .
Mode of Action
Ala-d-Gln interacts with its target cells by providing a stable source of glutamine, which is crucial for various cellular functions. Upon entering the cells, Ala-d-Gln is hydrolyzed into its constituent amino acids, alanine and glutamine . Glutamine then serves as a key metabolic fuel for cell proliferation and survival .
Biochemical Pathways
Ala-d-Gln affects several biochemical pathways. It promotes the synthesis of MyoD1 protein, a crucial factor for muscle cell differentiation . It also upregulates the muscle ATP-storage phosphocreatine (PCr), maintaining the tricarboxylic acid (TCA) cycle anaplerosis, which is essential for energy production . Furthermore, Ala-d-Gln enhances the antioxidant capacity of cells by promoting the biosynthesis of glutathione (GSH), a major cellular antioxidant .
Pharmacokinetics
The pharmacokinetics of Ala-d-Gln involves its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ala-d-Gln is absorbed and distributed to various tissues where it is metabolized into alanine and glutamine . The compound is stable to heat sterilization, making it less ammoniagenic than glutamine, which contributes to its advantages as a media component .
Result of Action
The action of Ala-d-Gln results in several molecular and cellular effects. It promotes cell proliferation and differentiation, particularly in muscle cells . It also enhances the cells’ energy production and antioxidant capacity, contributing to improved cell survival and function . Moreover, Ala-d-Gln stabilizes lipid membranes by suppressing glycerophospholipids metabolism, which can contribute to cell integrity .
Action Environment
The action of Ala-d-Gln can be influenced by various environmental factors. For instance, the compound is used as a substitute for glutamine in mammalian cell culture media due to the instability of glutamine in solution . Furthermore, the efficacy of Ala-d-Gln can be affected by the nutritional status of the cells, with the compound showing protective effects against cell injury caused by energy deprivation .
生化学分析
Biochemical Properties
Ala-d-Gln interacts with various enzymes, proteins, and other biomolecules. It is known to promote MyoD1 protein synthesis, maintain TCA cycle anaplerosis, enhance antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .
Cellular Effects
Ala-d-Gln has profound effects on various types of cells and cellular processes. It influences cell function by promoting the differentiation ability of injured cells and facilitating their proliferation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ala-d-Gln exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can partially restore the metabolic profile of cells disturbed by glucose and glutamine deprivation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Ala-d-Gln shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include promoting muscle ATP-storage phosphocreatine (PCr) and enhancing antioxidant capacity .
Dosage Effects in Animal Models
The effects of Ala-d-Gln vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Ala-d-Gln is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . It maintains TCA cycle anaplerosis and enhances the antioxidant capacity through promoting GSH biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
H-Ala-D-Gln-OH can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, which are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the desired dipeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. One approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase. This method allows for continuous production of the dipeptide with high efficiency and stability . The immobilized cells are typically entrapped in calcium alginate beads, which provide a suitable environment for the enzymatic reaction.
化学反応の分析
Types of Reactions
H-Ala-D-Gln-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Alanine and glutamine.
Oxidation: Corresponding oxo derivatives of alanine and glutamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
H-Ala-D-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.
Industry: Employed in the production of pharmaceuticals and nutritional supplements.
類似化合物との比較
Similar Compounds
H-Ala-Gln-OH: A dipeptide composed of alanine and glutamine, similar to H-Ala-D-Gln-OH but with different stereochemistry.
H-Gly-Gln-OH: A dipeptide composed of glycine and glutamine, used as a stable substitute for glutamine in cell culture media.
L-alanyl-L-glutamine: Another dipeptide composed of alanine and glutamine, widely used in medical and nutritional fields.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its stability and reactivity. Its use as a stable substitute for glutamine in cell culture media and parenteral nutrition highlights its importance in scientific research and medical applications .
特性
IUPAC Name |
(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)
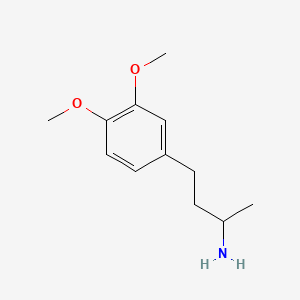
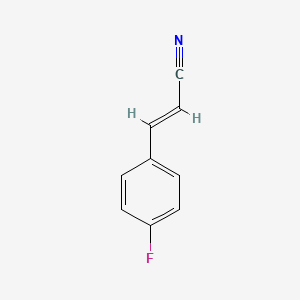
![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)

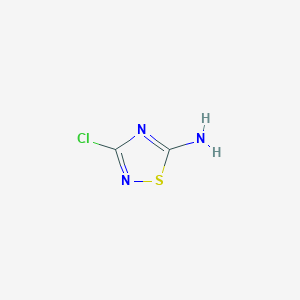
![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)
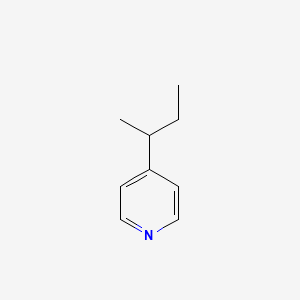
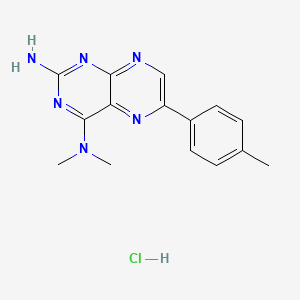

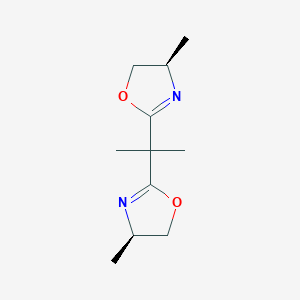
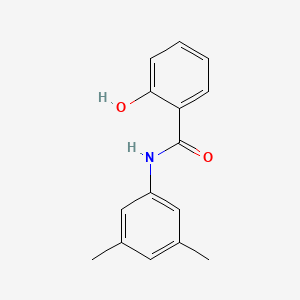
![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)

